1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin , which is a crucial process in cell division and could affect various downstream cellular processes.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially lead to the death of cancer cells or the inhibition of their proliferation.
Biochemical Analysis
Biochemical Properties
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The compound may also interact with other proteins involved in cell signaling pathways, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tubulin inhibits its polymerization, thereby disrupting the mitotic spindle formation and preventing cell division . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo degradation under certain conditions . Long-term exposure to the compound may lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have distinct biological activities and contribute to the compound’s overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For example, indole derivatives may be transported into cells via organic anion transporters and distributed to various organelles, where they exert their effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may localize to the nucleus, where they interact with transcription factors and influence gene expression . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[(5-methoxy-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-18-10-13(15-9-14(22-2)3-4-16(15)18)11-19-7-5-12(6-8-19)17(20)21/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQDFBYCTLYNFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.